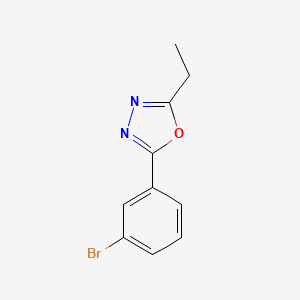

2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

描述

Overview of 1,3,4-Oxadiazole (B1194373) Scaffolds in Modern Chemical and Pharmaceutical Research

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which is considered a vital scaffold in medicinal chemistry. rroij.comxisdxjxsu.asiajusst.orgopenmedicinalchemistryjournal.com This structural motif is a key component in a multitude of compounds that exhibit a wide array of pharmacological activities. rroij.comresearchgate.net Researchers have extensively investigated 1,3,4-oxadiazole derivatives and have found them to possess significant biological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, antiviral, and antihypertensive effects. rroij.comjusst.orgjchemrev.commdpi.com

The versatility of the 1,3,4-oxadiazole ring as a pharmacophore—a molecular feature that ensures optimal molecular interactions with a specific biological target—has led to its incorporation into several commercially available drugs. rroij.combiointerfaceresearch.com Notable examples include Raltegravir, an antiretroviral drug used to treat HIV infection; Tiodazosin and Nesapidil, which are used as antihypertensive agents; and Zibotentan, an anticancer agent. biointerfaceresearch.com The significance of this scaffold is further underscored by its ability to act as a bioisostere for amide and ester groups, potentially improving the pharmacokinetic properties of drug candidates. nih.gov The continued exploration of 1,3,4-oxadiazole derivatives highlights their immense potential in the development of new therapeutic agents for a variety of diseases. openmedicinalchemistryjournal.comnih.gov

Significance of Substituted Oxadiazole Derivatives in Synthetic Organic Chemistry

In synthetic organic chemistry, substituted 1,3,4-oxadiazole derivatives are of great importance due to their versatile synthesis routes and the modularity of their structure. openmedicinalchemistryjournal.comnih.gov A variety of synthetic methods have been developed, allowing for the introduction of diverse substituents at the 2- and 5-positions of the oxadiazole ring. nih.govjchemrev.com Common synthetic strategies include the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride, and the oxidative cyclization of acylhydrazones. nih.govnih.gov

The ability to readily modify the substituents at these two positions is a critical aspect of their utility in drug discovery and development. mdpi.com This structural flexibility allows chemists to fine-tune the physicochemical and pharmacological properties of the molecule, such as lipophilicity, solubility, and binding affinity to biological targets. globalresearchonline.net For instance, introducing different aryl, alkyl, or heterocyclic groups can lead to significant changes in biological activity, enabling the optimization of lead compounds into potent drug candidates. rroij.commdpi.com The straightforward and efficient synthesis of a wide library of 2,5-disubstituted 1,3,4-oxadiazoles makes them an attractive scaffold for creating new chemical entities with desired therapeutic profiles. jchemrev.com

Research Rationale for Investigating 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole

The investigation into this compound is driven by a rational approach to drug design, building upon the established biological importance of the 1,3,4-oxadiazole core. The primary rationale is to explore the synergistic or unique pharmacological effects that arise from the specific combination of a 3-bromophenyl group at the C2 position and an ethyl group at the C5 position of the oxadiazole ring.

The inclusion of a halogen atom, such as bromine, on a phenyl ring is a common and effective strategy in medicinal chemistry. Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. rroij.comglobalresearchonline.net The ethyl group, a simple alkyl substituent, is introduced to probe the effects of a small, lipophilic moiety at the C5 position. The specific placement of the bromine at the meta-position (3-position) of the phenyl ring, combined with the ethyl group, creates a unique chemical entity whose properties cannot be simply extrapolated from other substituted oxadiazoles (B1248032). Therefore, the synthesis and study of this compound are aimed at systematically evaluating how these specific substitutions modulate the therapeutic potential of the parent 1,3,4-oxadiazole scaffold.

Current State of Research on Halogenated Phenyl and Alkyl Substituted 1,3,4-Oxadiazoles

Research has demonstrated that the introduction of halogenated phenyl and alkyl groups onto the 1,3,4-oxadiazole scaffold significantly influences its biological activity. The nature and position of the halogen on the phenyl ring, as well as the type of alkyl group, can produce a range of effects across different therapeutic areas.

Studies have consistently shown that halogen substitution on the aromatic ring can enhance the antimicrobial properties of 1,3,4-oxadiazole derivatives. rroij.comnih.govmdpi.com For example, the presence of chlorine or bromine has been linked to increased antibacterial and antifungal efficacy. mdpi.commdpi.com In the context of anticonvulsant activity, derivatives with a fluorine atom on a benzylthio group have shown improved performance. nih.gov Similarly, halogen-substituted derivatives have displayed significant anti-inflammatory activity. globalresearchonline.net

However, the effect of halogenation on anticancer activity is more nuanced. Some studies have reported that halogen atoms at the para-position of the phenyl ring can decrease anticancer potential. nih.gov Conversely, other research has found that compounds with dichloro substitutions exhibit substantial action against various cancer cell lines. jchemrev.com The presence of alkyl groups also plays a role, with some findings suggesting that electron-donating groups can increase the anticancer potential of these derivatives. nih.gov The lower alkyl derivatives of 2,5-disubstituted-1,3,4-oxadiazoles are typically liquids. researchgate.net

The following table summarizes key research findings on the impact of these substitutions:

| Substitution Type | Biological Activity Investigated | Observed Effect | Reference |

|---|---|---|---|

| Halogen on Phenyl Ring | Antibacterial | Enhanced activity. rroij.comnih.govnih.govmdpi.com | rroij.comnih.govnih.govmdpi.com |

| Ortho Bromo Groups | Antifungal | Highest activity observed. mdpi.com | mdpi.com |

| Halogenated Benzyl Group | Anticonvulsant | Significant activity noted. rroij.com | rroij.com |

| Halogen on Aryl Ring | Anti-inflammatory | Significant activity observed. globalresearchonline.net | globalresearchonline.net |

| Para-Halogen on Phenyl Ring | Anticancer | Decreased potential reported in some cases. nih.gov | nih.gov |

| Dichloro Substitution | Anticancer | Substantial action against multiple cell lines. jchemrev.com | jchemrev.com |

| Alkyl Group | Anticancer | Electron-donating groups can increase potential. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-13-10(14-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAUFAYIAMQUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650330 | |

| Record name | 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-88-2 | |

| Record name | 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromophenyl 5 Ethyl 1,3,4 Oxadiazole

Cyclization Reactions for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is the cornerstone of synthesizing 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole. This transformation is typically achieved through cyclodehydration reactions, where a linear precursor is induced to form the five-membered heterocyclic ring with the elimination of a water molecule.

A primary and widely employed method for the synthesis of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of a hydrazide derivative with a carboxylic acid or its equivalent. nih.govnih.govnih.gov For the synthesis of the target compound, this would involve the reaction of 3-bromobenzohydrazide with propanoic acid or one of its activated derivatives, such as propanoyl chloride or propanoic anhydride (B1165640).

The initial step of this process is the acylation of 3-bromobenzohydrazide with the propanoic acid equivalent to form the corresponding N,N'-diacylhydrazine intermediate, N-(3-bromobenzoyl)-N'-propanoylhydrazine. This intermediate is then subjected to cyclodehydration to yield the final product. The 3-bromobenzohydrazide precursor is itself synthesized from 3-bromobenzoic acid. echemi.comcymitquimica.comnih.gov

Table 1: Representative Examples of 1,3,4-Oxadiazole Synthesis via Condensation of Hydrazides and Carboxylic Acids

| Hydrazide | Carboxylic Acid/Derivative | Dehydrating Agent | Product | Reference |

| 2-Thiophenecarboxylic acid hydrazide | Various aromatic acid chlorides | Phosphorus oxychloride | 2-(2-Thienyl)-5-aryl-1,3,4-oxadiazoles | farmaciajournal.com |

| Acylhydrazide | 4-Chlorobenzoyl chloride | Phosphorus oxychloride | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Acylhydrazide | Furan-2-carboxylic acid | Phosphorus oxychloride | Furan-oxadiazole derivative | nih.gov |

| Phenylacetic acid hydrazide | Carbon disulfide | Potassium hydroxide | 5-Benzyl-1,3,4-oxadiazole-2-thiol | who.int |

The cyclodehydration of the N,N'-diacylhydrazine intermediate is a critical step that requires the use of a dehydrating agent to facilitate the removal of a water molecule and promote ring closure. A variety of dehydrating agents have been reported for the synthesis of 1,3,4-oxadiazoles, with phosphorus oxychloride (POCl₃) being one of the most commonly and effectively used. nih.govnih.govnih.gov Other dehydrating agents include thionyl chloride, phosphorus pentoxide, and polyphosphoric acid. nih.gov

In the context of synthesizing this compound, the N-(3-bromobenzoyl)-N'-propanoylhydrazine intermediate would be treated with phosphorus oxychloride, typically with heating, to induce cyclization and afford the desired product. The choice of dehydrating agent and reaction conditions can significantly influence the yield and purity of the final compound. farmaciajournal.com

Table 2: Common Dehydrating Agents in 1,3,4-Oxadiazole Synthesis

| Dehydrating Agent | Characteristics | Reference |

| Phosphorus oxychloride (POCl₃) | Commonly used, effective for a wide range of substrates. | nih.govnih.govnih.govfarmaciajournal.com |

| Thionyl chloride (SOCl₂) | Another effective dehydrating agent. | nih.gov |

| Phosphorus pentoxide (P₂O₅) | A strong dehydrating agent. | nih.gov |

| Polyphosphoric acid (PPA) | Acts as both a catalyst and a dehydrating agent. | nih.gov |

| Acetic anhydride | Used for cyclization of hydrazone intermediates. | researchgate.net |

Advanced Synthetic Approaches and Reaction Conditions

In recent years, more advanced and efficient synthetic methodologies have been developed for the synthesis of 1,3,4-oxadiazoles, focusing on reducing reaction times, improving yields, and employing more environmentally friendly conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govwjarr.com

The synthesis of this compound can be envisioned under microwave irradiation. A one-pot procedure could involve the reaction of 3-bromobenzohydrazide with propanoic acid in the presence of a suitable dehydrating agent under microwave heating. wjarr.com Alternatively, a two-step microwave-assisted process could also be employed, where the intermediate diacylhydrazine is first formed and then cyclized under microwave irradiation. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate to good | Reflux | farmaciajournal.com |

| Microwave Irradiation | Minutes | Good to excellent | Solvent-free or in high-boiling solvents | nih.govwjarr.com |

There is a growing interest in developing catalyst-free and environmentally benign synthetic methods. For the synthesis of 1,3,4-oxadiazoles, some catalyst-free approaches have been reported, often utilizing microwave irradiation or visible light. acs.org A convenient one-pot procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been described by condensing mono-arylhydrazides with acid chlorides in HMPA solvent under microwave heating, which does not require an added acid catalyst or dehydrating reagent. researchgate.net

Visible-light photoredox catalysis has gained significant attention as a mild and powerful tool for organic synthesis. This methodology has been applied to the construction of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgorganic-chemistry.org One approach involves the photoredox-catalyzed decarboxylative cyclization between α-oxocarboxylic acids and a hypervalent iodine(III) reagent. organic-chemistry.org Another strategy describes a catalyst-free visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents. acs.org These methods offer mild reaction conditions and access to a variety of 1,3,4-oxadiazole derivatives. While a direct application to the synthesis of this compound is not explicitly detailed, these innovative approaches provide potential pathways for its synthesis under mild and controlled conditions. acs.orgresearchgate.net

One-Pot Synthetic Strategies

Several reagent systems have been developed to facilitate this one-pot transformation efficiently. One mild and effective method employs a combination of a coupling agent to form the intermediate diacylhydrazine, followed by a dehydrating agent to induce cyclization. For instance, both (hetero)aryl and alkyl carboxylic acids can be condensed with a benzohydrazide (B10538) using O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). The resulting diacylhydrazine intermediate can then undergo a smooth cyclodehydration mediated by p-toluenesulfonyl chloride (TsCl) in the same reaction vessel to afford the desired 2,5-disubstituted-1,3,4-oxadiazole in good to excellent yields. openmedicinalchemistryjournal.com

Another reported one-pot protocol utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent to activate the carboxylic acid, which then reacts with an acylhydrazide. The subsequent cyclization of the diacylhydrazine intermediate is promoted by triphenylphosphine. nih.gov Furthermore, trichloroisocyanuric acid (TCCA) has been identified as an efficient reagent for the one-pot synthesis of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles at ambient temperatures. This method is noted for its mild conditions and rapid reaction times, proceeding via oxidative cyclodehydration without requiring an additional acid catalyst. nih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction between mono-arylhydrazides and acid chlorides in a solvent like hexamethylphosphoramide (B148902) (HMPA), providing a rapid route that does not require an added catalyst or dehydrating agent. nih.govresearchgate.net

More recent strategies have expanded the scope of one-pot syntheses. One such approach involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), which can then be followed by a copper-catalyzed C-H functionalization, allowing for the introduction of various substituents onto the oxadiazole ring in a single sequence. nih.gov

| Reagent System | Precursors | Key Features | Reference |

|---|---|---|---|

| TBTU / TsCl | Carboxylic Acid + Acylhydrazide | Mild conditions, good to very good yields. | openmedicinalchemistryjournal.com |

| CDI / Triphenylphosphine | Carboxylic Acid + Acylhydrazide | Effective one-pot condensation and dehydration. | nih.gov |

| Trichloroisocyanuric acid (TCCA) | Carboxylic Acid + Hydrazide | Mild, ambient temperature, short reaction time. | nih.gov |

| Microwave / HMPA | Acid Chloride + Acylhydrazide | Rapid process, no catalyst or dehydrating agent needed. | nih.govresearchgate.net |

| NIITP / Copper Catalyst | Carboxylic Acid | Allows for subsequent C-H functionalization in one pot. | nih.gov |

Mechanistic Studies of Reaction Pathways

The predominant mechanism for the formation of 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and acylhydrazides proceeds through a two-step sequence: N-acylation followed by cyclodehydration. nih.govnih.gov The initial step involves the condensation of the two starting materials, for example, 3-bromobenzoic acid and propionyl hydrazide, to form a 1,2-diacylhydrazine intermediate (also known as an N,N'-diacylhydrazine). This step is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.

The second and crucial step is the intramolecular cyclodehydration of the 1,2-diacylhydrazine intermediate. This transformation is typically promoted by heat or by a dehydrating agent in an acidic medium. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), p-toluenesulfonyl chloride (TsCl), and trifluoroacetic anhydride (TFAA). nih.govopenmedicinalchemistryjournal.com

The mechanism of the cyclization step is believed to proceed as follows:

Activation of Carbonyl Oxygen: In the presence of an acid or a dehydrating agent like POCl₃ or TsCl, one of the carbonyl oxygen atoms of the diacylhydrazine is activated, making the carbonyl carbon more electrophilic. This can occur through protonation in acidic media or by the formation of a reactive intermediate with the dehydrating agent (e.g., a chlorophosphate ester with POCl₃).

Intramolecular Nucleophilic Attack: The lone pair of electrons on the other amide nitrogen atom then performs an intramolecular nucleophilic attack on the activated carbonyl carbon. This attack results in the formation of a five-membered heterocyclic intermediate.

Dehydration: The final step involves the elimination of a molecule of water from this intermediate to form the stable, aromatic 1,3,4-oxadiazole ring. This dehydration step is irreversible and drives the reaction to completion.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole, NMR analysis confirms the presence and specific arrangement of the 3-bromophenyl and ethyl substituents on the 1,3,4-oxadiazole (B1194373) core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected spectrum for this compound would feature distinct signals for the aromatic protons of the bromophenyl ring and the aliphatic protons of the ethyl group.

The protons of the 3-bromophenyl ring typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, a complex multiplet signal pattern is expected. Specifically, the proton at the C2' position (ortho to the oxadiazole ring) would likely be the most deshielded. The protons at C4', C5', and C6' would also exhibit characteristic splitting patterns based on their coupling with adjacent protons.

The ethyl group protons would present as two distinct signals in the aliphatic region. The methylene (B1212753) protons (-CH₂-) are adjacent to the electron-withdrawing oxadiazole ring, causing them to resonate at a downfield position (typically δ 2.9-3.2 ppm) as a quartet, due to coupling with the three methyl protons. The methyl protons (-CH₃) would appear further upfield (typically δ 1.3-1.5 ppm) as a triplet, resulting from coupling with the two methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H (C2', C4', C5', C6') | 7.5 - 8.2 | Multiplet (m) |

| Methylene (-CH₂-) | ~3.0 | Quartet (q) |

| Methyl (-CH₃) | ~1.4 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. In the spectrum of this compound, distinct signals are expected for the two carbons of the oxadiazole ring, the six carbons of the bromophenyl ring, and the two carbons of the ethyl group.

The two carbons of the 1,3,4-oxadiazole ring (C2 and C5) are highly deshielded and typically resonate in the range of δ 160-165 ppm. researchgate.net The carbon attached to the bromophenyl group (C2) and the one attached to the ethyl group (C5) will have slightly different chemical shifts. The carbons of the 3-bromophenyl ring would appear in the aromatic region (δ 120-135 ppm). The carbon atom directly bonded to the bromine atom (C3') would show a characteristic chemical shift, while the other aromatic carbons would be distinguishable based on their electronic environment. The aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum, with the methylene carbon (-CH₂) resonating around δ 20-25 ppm and the methyl carbon (-CH₃) at approximately δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Oxadiazole C2 & C5 | 160 - 165 |

| Aromatic C (C1' - C6') | 120 - 135 |

| Methylene (-CH₂) | 20 - 25 |

| Methyl (-CH₃) | 10 - 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure. researchgate.netnih.gov

Key expected vibrational frequencies include:

Aromatic C-H stretching: Aromatic compounds show sharp peaks above 3000 cm⁻¹.

Aliphatic C-H stretching: The ethyl group will show absorptions in the 2850-3000 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bond within the oxadiazole ring typically absorbs strongly in the 1610-1650 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ range are characteristic of the phenyl ring.

C-O-C stretching: The ether-like carbon-oxygen-carbon single bond stretching in the oxadiazole ring usually appears as a strong band between 1020-1250 cm⁻¹. nanobioletters.com

C-Br stretching: A band in the lower frequency region, typically 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=N (Oxadiazole) | Stretching | 1610 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Oxadiazole) | Stretching | 1020 - 1250 |

| C-Br | Stretching | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of its molecular formula. For this compound (C₁₀H₉BrN₂O), the presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. uzh.ch

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for 2,5-disubstituted 1,3,4-oxadiazoles involve cleavage of the substituents or fragmentation of the heterocyclic ring itself. ijrpr.com Key fragments for the title compound would likely include ions corresponding to the loss of the ethyl group, the bromophenyl group, and smaller fragments resulting from the breakdown of the oxadiazole core.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Structure | Description |

|---|---|---|

| 252/254 | [C₁₀H₉BrN₂O]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 223/225 | [C₈H₄BrN₂O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 183/185 | [C₇H₄BrO]⁺ | Fragmentation of the oxadiazole ring |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 97 | [C₄H₅N₂O]⁺ | Ethyl-oxadiazole fragment |

X-ray Crystallography Studies of Related Oxadiazole Derivatives (for solid-state structural insights)

While a specific crystal structure for this compound may not be publicly available, X-ray crystallography studies on closely related 2,5-disubstituted-1,3,4-oxadiazole derivatives provide valuable insights into the expected solid-state conformation. researchgate.netrsc.org These studies consistently show that the 1,3,4-oxadiazole ring is essentially planar. researchgate.net

When substituted with aromatic rings, such as a phenyl or bromophenyl group, the dihedral angle between the oxadiazole ring and the aromatic ring is typically small, indicating a high degree of conjugation and near co-planarity. researchgate.net The solid-state packing of these molecules is often governed by weak intermolecular interactions, such as C-H···N and C-H···π hydrogen bonds, which play a crucial role in the formation of the crystal lattice. rsc.org The presence of the bromine atom can introduce additional halogen bonding interactions (C-Br···N or C-Br···O), which can further influence the supramolecular assembly in the crystal structure. These structural features are important as they can affect the material's physical properties, such as melting point and solubility.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

No specific DFT studies for 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole were found in the searched literature.

Electronic Structure Properties and Reactivity Predictions

There is no available data from electronic structure or reactivity prediction studies specifically for this compound.

Conformational Analysis

A conformational analysis of this compound has not been reported in the available literature.

Molecular Docking and Dynamics Simulations

No molecular docking or dynamics simulation studies specifically targeting this compound were identified.

Prediction of Ligand-Target Interactions

Specific predictions of ligand-target interactions for this compound are not available.

Estimation of Binding Affinities with Biological Receptors

There are no published estimations of binding affinities for this compound with any biological receptors.

In Silico Predictive Modeling for Compound Properties (e.g., ADMET related studies)

In silico predictive modeling is an essential tool in modern drug discovery for evaluating the pharmacokinetic properties of a compound, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). For 1,3,4-oxadiazole (B1194373) derivatives, various computational studies have been performed to predict their drug-likeness and ADMET profiles. veterinaria.org

These studies often begin with an assessment of Lipinski's rule of five, which helps to predict if a compound has properties that would make it a likely orally active drug in humans. For various series of benzothiazole- and benzimidazole-linked 1,3,4-oxadiazole derivatives, in silico analysis showed that the compounds generally comply with Lipinski's rule, suggesting good potential for drug-likeness. nih.govjaptronline.com

ADMET predictions for related structures provide insights into the likely properties of this compound. For example, studies on similar heterocyclic compounds have shown high predicted absorption percentages (often over 70%). nih.gov The predicted Log P values, which indicate lipophilicity and membrane permeability, are often found to be within an acceptable range (typically less than 5). veterinaria.org Furthermore, predictions related to toxicity, such as mutagenicity and cytotoxicity, are evaluated to identify potential liabilities early in the development process. veterinaria.org Molecular dynamics simulations and docking studies are also employed to understand the stability and interaction of these compounds with their biological targets, such as the estrogen receptor in breast cancer studies. nih.gov These computational tools are crucial for rationalizing preclinical drug development, helping to reduce costs, time, and the need for animal testing. veterinaria.org

Table 3: Representative In Silico ADMET Predictions for 1,3,4-Oxadiazole Analogs

| Parameter | Predicted Outcome | Reference |

|---|---|---|

| Lipinski's Rule of Five | Compliance, indicating good drug-likeness | nih.gov |

| Human Intestinal Absorption | High (>70%) | nih.gov |

| Log P (Lipophilicity) | Generally < 5, indicating good membrane permeability | veterinaria.org |

| Mutagenicity | Variable, requires specific compound analysis | veterinaria.org |

Research into Biological Activities and Mechanistic Insights

Research on Antimicrobial Activity

No specific studies on the antimicrobial activity of 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole were found.

No data is available for this specific compound.

There are no published explorations of the growth inhibition mechanisms for this compound.

There are no published investigations into cell membrane disruption or specific enzyme inhibition for this compound.

No data is available for this specific compound.

No data is available for this specific compound.

Antibacterial Activity Investigations

Research on Anticancer Activity

No specific studies on the anticancer activity of this compound were found in the reviewed literature.

Cytotoxicity Studies in Cancer Cell Lines (general research context)

Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated significant cytotoxic effects across a broad range of human cancer cell lines. ijfmr.com Researchers have synthesized and screened numerous analogues, revealing potent anti-proliferative activity. For instance, studies have reported cytotoxicity against cell lines such as HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). nih.govnih.govresearchgate.net

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. For example, certain 1,3,4-oxadiazole thioether derivatives have shown potent in vitro anticancer activity against HepG2, MCF-7, and SGC-7901 (gastric cancer) cells, with IC₅₀ values as low as 0.7 µM. sci-hub.se In another study, newly synthesized 2,5-diaryl-1,3,4-oxadiazoles reduced the viability of HT-29 and MDA-MB-231 (breast adenocarcinoma) cells at a concentration of 10 μM. nih.gov Some derivatives have shown selective cytotoxicity, being more effective against cancer cells while remaining comparatively safer for normal cell lines. nih.gov For instance, certain compounds displayed high IC₅₀ values on normal V-79 cell lines compared to cancerous ones, indicating a degree of selective toxicity. nih.gov The broad-spectrum cytotoxic activity of these derivatives underscores the potential of the 1,3,4-oxadiazole scaffold in the development of new anticancer agents. nih.gov

Table 1: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives in Various Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thioether Derivative | HepG2 | Liver | 0.7 ± 0.2 | sci-hub.se |

| Thioether Derivative | MCF-7 | Breast | 18.3 ± 1.4 | sci-hub.se |

| Thioether Derivative | SGC-7901 | Gastric | 30.0 ± 1.2 | sci-hub.se |

| AMK OX-8 | A549 | Lung | 25.04 | nih.gov |

| AMK OX-9 | A549 | Lung | 20.73 | nih.gov |

| AMK OX-10 | HeLa | Cervical | 5.34 | nih.gov |

| Quinazolinone Conjugate | HeLa | Cervical | 7.52 | sci-hub.se |

| Isatin Derivative | Hep G2 | Liver | 0.26 ± 0.15 | sci-hub.se |

| Isatin Derivative | HT-29 | Colorectal | 0.78 ± 0.19 | sci-hub.se |

Elucidation of Molecular Mechanisms of Action (e.g., Apoptosis Induction, Signaling Pathway Modulation, Enzyme Inhibition)

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to various molecular mechanisms, including the induction of apoptosis, modulation of critical signaling pathways, and inhibition of key enzymes involved in cancer progression. ijfmr.comarabjchem.org

Apoptosis Induction: A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. arabjchem.org Studies have shown that treatment with 1,3,4-oxadiazole derivatives leads to characteristic apoptotic phenomena such as DNA fragmentation, cytoplasm shrinkage, and nuclear fragmentation. nih.govarabjchem.orgmanipal.edu The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. nih.govarabjchem.org This is evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to the activation of downstream effector caspases, such as caspase-9 and caspase-3. arabjchem.org Some compounds have been observed to cause cell cycle arrest, often at the S or sub-G1 phase, further contributing to their antiproliferative effects. tandfonline.comnih.gov

Signaling Pathway Modulation: 1,3,4-Oxadiazole derivatives have been found to interfere with crucial signaling pathways that are frequently dysregulated in cancer. nih.gov One significant target is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in cell proliferation and survival. nih.gov Certain oxadiazoles (B1248032) have been shown to inhibit the phosphorylation of IκB and the p65 subunit of NF-κB, thereby abrogating its transcriptional activity. nih.gov Other targeted pathways include those mediated by growth factor receptors like EGFR and VEGFR-2. sci-hub.semdpi.com By inhibiting these pathways, the compounds can suppress tumor growth and angiogenesis. nih.gov

Enzyme Inhibition: The anticancer activity of this class of compounds is also linked to the inhibition of various enzymes essential for tumor cell survival and proliferation. sci-hub.se Enzymes such as thymidylate synthase, telomerase, and cyclooxygenase-2 (COX-2) have been identified as targets. sci-hub.semdpi.comnih.gov For example, some 1,3,4-oxadiazole-thioether derivatives were designed as thymidylate synthase inhibitors. sci-hub.se Others have shown potent inhibitory activity against tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest. sci-hub.se

Research on Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is a recognized pharmacophore for developing agents with significant anti-inflammatory activity. nih.govnih.gov Numerous studies have synthesized and evaluated various derivatives for their ability to mitigate inflammatory responses, often with the goal of achieving efficacy comparable to or greater than existing nonsteroidal anti-inflammatory drugs (NSAIDs) but with fewer side effects. rroij.comlongdom.org

The anti-inflammatory potential of these compounds is commonly assessed using in vivo models, such as the carrageenan-induced rat paw edema assay. mdpi.comnih.govresearchgate.net In this model, many 1,3,4-oxadiazole derivatives have demonstrated a significant reduction in paw swelling, with some compounds exhibiting activity comparable to standard drugs like indomethacin (B1671933), ibuprofen, and flurbiprofen (B1673479). rroij.commdpi.com For instance, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles showed anti-inflammatory effects ranging from 33% to 62%, with the most active derivatives having efficacy comparable to indomethacin (64.3% inhibition). mdpi.com Another study reported that certain derivatives of biphenyl-4-yloxy acetic acid possessed anti-inflammatory activity up to 81.81%, surpassing the reference drug flurbiprofen (79.54%). rroij.com

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are rooted in their ability to modulate key inflammatory mediators and pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the synthesis of prostaglandins (B1171923) (PGs) at sites of inflammation. tandfonline.comnih.govmdpi.com Many derivatives have been designed as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

In addition to COX inhibition, these compounds can reduce the production of other pro-inflammatory mediators. Studies using lipopolysaccharide (LPS)-stimulated macrophage models have shown that 1,3,4-oxadiazole derivatives can decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). nih.govmdpi.com For example, certain novel derivatives of pyrrolo[3,4-d]pyridazinone partly reversed carrageenan-induced increases in TNF-α and prostaglandin (B15479496) E2 (PGE2) concentrations in tissue. nih.gov By targeting these multiple mediators, 1,3,4-oxadiazole derivatives can effectively attenuate the complex inflammatory cascade.

Research on Analgesic Activity

In conjunction with their anti-inflammatory properties, many 1,3,4-oxadiazole derivatives have been investigated for their analgesic potential. nih.gov The search for new, more effective, and safer analgesics is a significant area of clinical research, and this heterocyclic scaffold has emerged as a promising candidate. nih.gov The analgesic effects are often evaluated in animal models using tests such as the acetic acid-induced writhing test and the tail-flick test, which measure responses to chemical and thermal pain stimuli, respectively. nih.govijpsjournal.com

Several studies have reported that synthesized 1,3,4-oxadiazole compounds exhibit significant analgesic activity, in some cases exceeding that of standard drugs. rroij.comnih.gov For example, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles were synthesized with the aim of developing better analgesic agents. longdom.org Within this series, derivatives containing halogen substituents showed analgesic activity ranging from 44% to 71%, with the most effective compounds surpassing the activity of acetylsalicylic acid (63.2%). mdpi.com Similarly, other derivatives have shown higher percentage protection in analgesic tests compared to standards like indomethacin and diclofenac. tandfonline.comnih.gov The dual anti-inflammatory and analgesic activities of many of these compounds make them attractive for the management of pain associated with inflammatory conditions.

Research on Other Pharmacological Potentials for Oxadiazole Derivatives

Antidiabetic Research

The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the development of novel antidiabetic agents. nih.gov Derivatives have been explored for their ability to manage hyperglycemia through various mechanisms. nih.gov Research indicates that these compounds can improve glucose tolerance, enhance insulin (B600854) sensitivity, and lower fasting blood glucose levels. nih.govejpmr.com

The antidiabetic effects of 1,3,4-oxadiazole derivatives are often linked to the inhibition of key carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. nih.govderpharmachemica.com By inhibiting these enzymes in the small intestine, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, which helps to control postprandial hyperglycemia, a common issue in type 2 diabetes. derpharmachemica.com Beyond enzyme inhibition, these derivatives have been found to modulate other molecular targets that regulate glucose metabolism and insulin secretion, including peroxisome proliferator-activated receptor-gamma (PPARγ) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govejpmr.com Some compounds have shown significant α-amylase and α-glucosidase inhibition activity in vitro, highlighting their potential as therapeutic agents for diabetes management. derpharmachemica.com

Antioxidant Activity Research

Research into the 1,3,4-oxadiazole scaffold has revealed significant potential for antioxidant activity. mdpi.comnih.govjddtonline.info Various derivatives have been synthesized and evaluated through a range of in vitro assays, demonstrating the capacity of this heterocyclic system to scavenge free radicals and mitigate oxidative stress. rsc.orgnih.govscispace.com

Studies have shown that the antioxidant efficacy of 2,5-disubstituted 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the aromatic rings. A recurring theme in the research is the enhanced activity observed in derivatives containing phenolic acid moieties. rsc.orgscispace.com For instance, the synthesis of 1,3,4-oxadiazoles derived from phenolic acids yielded compounds with potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capabilities. rsc.orgscispace.com The improved activity in these phenolic 1,3,4-oxadiazoles is attributed to the participation of both aromatic rings and the oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. rsc.orgscispace.com

Further investigations into selected potent compounds revealed pronounced scavenging capacity against the ABTS radical, moderate to good hydrogen peroxide scavenging properties, and strong ferric ion reducing capacity. rsc.orgscispace.com In studies using normal lung fibroblasts (MRC-5), these derivatives demonstrated protective effects against hydrogen peroxide-induced oxidative stress. rsc.orgscispace.com Similarly, research on coumarin-tethered 1,3,4-oxadiazole analogues identified derivatives with prominent DPPH and hydroxyl radical scavenging activity. ias.ac.in The presence of specific substituents, such as hydroxyl and methoxy (B1213986) groups on the phenyl ring, has been noted to contribute significantly to the antioxidant potential. nih.gov

| Compound Series | Assay(s) Performed | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles derived from phenolic acids | DPPH, ABTS, H₂O₂ scavenging, FRAP | Potent radical scavenging activity; protective effects against H₂O₂-induced oxidative stress in MRC-5 cells. | rsc.orgscispace.com |

| 5-Aryl-2-butylthio-1,3,4-oxadiazole derivatives | DPPH, Nitric oxide, H₂O₂, Superoxide anion radical scavenging | Compound 5e, with a 4-hydroxy-3-methoxyphenyl substituent, showed higher antioxidant activity than the standard, L-ascorbic acid. | nih.gov |

| Coumarin tethered 1,3,4-oxadiazoles | DPPH, Hydroxyl radical scavenging | Compounds with specific substitutions (e.g., 7d, 7i) showed prominent radical scavenging activity. | ias.ac.in |

| Bis 1,3,4-oxadiazole derivatives | DPPH, FRAP | Synthesized compounds showed very high activity in both DPPH and FRAP tests. | cdnsciencepub.com |

Antihypertensive Research

The 1,3,4-oxadiazole nucleus has been explored as a scaffold for the development of new antihypertensive agents. jddtonline.infonih.gov Several studies have indicated that derivatives of this heterocycle can exhibit blood pressure-lowering properties. mdpi.comresearchgate.net Research in this area often involves the synthesis of novel series of substituted 1,3,4-oxadiazoles and their subsequent in vivo screening for hypotensive effects.

For example, a series of novel (4-[3-acetyl-5-(pyridine-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-yl]phenyl acetate) derivatives were synthesized and found to possess considerable antihypertensive activity. longdom.org Another study focused on new substituted imidazole (B134444) derivatives containing an oxadiazole moiety. longdom.org In this series, several compounds demonstrated good hypotensive and bradycardiac responses when screened in vivo, with some showing activity comparable to or better than the reference drug clonidine. longdom.org These findings underscore the potential of the 1,3,4-oxadiazole ring as a key structural component in the design of new cardiovascular agents.

| Compound Series | Activity Screened | Key Findings | Reference |

|---|---|---|---|

| Substituted imidazole derivatives with oxadiazole moiety | Hypotensive and bradycardiac activity | Several compounds showed good hypotensive responses, with compound 4c being more active than clonidine. | longdom.org |

| (4-[3-acetyl-5-(pyridine-3-yl)-2,3-dihydro-1,3,4-oxadiazole-2-yl]phenyl acetate) derivatives | Antihypertensive activity | The series was found to possess considerable antihypertensive activity. | longdom.org |

Anticonvulsant Research

The 1,3,4-oxadiazole scaffold is a prominent feature in the design of novel anticonvulsant agents. nih.govptfarm.plresearchgate.net Extensive research has been conducted on various derivatives, with many compounds demonstrating significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. thieme-connect.comwu.ac.thnih.govthieme-connect.com

Structure-activity relationship (SAR) studies have provided valuable insights. For instance, the introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring has been shown to improve anticonvulsant activity. nih.gov The nature of substituents on the aryl rings at the 2- and 5-positions also plays a critical role. In one study, phenoxyphenyl-1,3,4-oxadiazole hybrids were synthesized, with the most potent compound showing 75% protection in the MES test at a dose of 2 mg/kg. nih.gov Another series of 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives was synthesized, where the introduction of an amino substituent at the 5-position of the oxadiazole ring resulted in a compound with respectable anticonvulsant effects. brieflands.com

Mechanistic studies, including molecular docking, suggest that the anticonvulsant activity of some 1,3,4-oxadiazole derivatives may be mediated through interaction with the GABAa receptor, specifically at the benzodiazepine (B76468) binding site. wu.ac.thnih.gov One particularly potent compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), exhibited superior activity to the standard drugs carbamazepine (B1668303) and ethosuximide (B1671622) in both MES and scPTZ models and showed a high binding affinity for the GABAa receptor. nih.gov

| Compound Series | Screening Model(s) | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 6-((5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-ones | MES, scPTZ | Compound 5b showed excellent activity (MES ED₅₀ = 8.9 mg/kg; scPTZ ED₅₀ = 10.2 mg/kg), greater than standard drugs. | GABAa receptor binding | nih.gov |

| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids | MES, PTZ | Compound 8k provided 75% protection against MES-induced seizure at 2 mg/kg. | Not specified | nih.gov |

| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives | PTZ-induced lethal convulsion | An amino substituent at position 5 of the oxadiazole ring generated a respectable effect. | Benzodiazepine receptor agonism | brieflands.com |

| General 1,3,4-Oxadiazole derivatives | MES, PTZ | Synthesized analogs may be developed as lead compounds for effective anticonvulsant agents. | In silico docking to Human GABAA receptor | thieme-connect.comwu.ac.ththieme-connect.com |

Antitubercular Research

The 1,3,4-oxadiazole ring is considered a privileged scaffold in the search for new antitubercular drugs. jddtonline.infolongdom.org Numerous studies have reported the synthesis and evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains. mdpi.comresearchgate.netnih.gov

Research has demonstrated that modifications to the substituents at the 2- and 5-positions can lead to compounds with potent antimycobacterial activity. A study on a library of 2-mercapto-1,3,4-oxadiazoles identified compound 8j as a lead with a minimum inhibitory concentration (MIC) of 0.6 µg/mL against the Mtb H37Rv strain. nih.gov Notably, this compound also showed activity against a pre-extensively drug-resistant clinical isolate of Mycobacterium with an MIC of 2 µg/mL. nih.gov Another investigation into hydrazide derivatives containing a 1,3,4-oxadiazole core found five compounds with high activity (MIC of 8 µg/mL) against the Mtb H37Ra attenuated strain, and two derivatives were effective against pyrazinamide-resistant strains with an MIC of 4 µg/mL. mdpi.com

Computational studies and molecular modeling have been employed to elucidate the potential mechanism of action. Several reports suggest that these compounds may act by inhibiting the InhA enzyme (enoyl-acyl carrier protein reductase), which is a key component of the mycobacterial fatty acid synthase II system and crucial for mycolic acid biosynthesis. mdpi.comresearchgate.net

| Compound Series | Mtb Strain(s) Tested | Most Active Compound(s) | MIC | Proposed Target | Reference |

|---|---|---|---|---|---|

| 5-Substituted 2-mercapto-1,3,4-oxadiazoles | H37Rv, pre-XDR | Compound 8j | 0.6 µg/mL (H37Rv), 2 µg/mL (pre-XDR) | Not specified | nih.gov |

| Hydrazide derivatives with 1,3,4-oxadiazole core | H37Ra, PZA-resistant | 1h, 1k-n | 8 µg/mL (H37Ra), 4 µg/mL (PZA-resistant) | InhA enzyme | mdpi.com |

| 2,5-Disubstituted 1,3,4-oxadiazoles | H37Ra | Four compounds identified | <10 µg/mL (IC₅₀) | InhA (FabI/ENR) | researchgate.net |

| 2-(N-substituted carboxamidomethylthio)-5-(3'-pyridyl)-1,3,4-oxadiazoles | H37Rv | 3a, 3b, 3c, 3d, 3e, 3h, 3i | Almost 100% inhibition at 50 µg/mL | Not specified | asianpubs.org |

Insecticidal Activity Research

Derivatives of 1,3,4-oxadiazole have been investigated for their potential application in agriculture as insecticidal agents. mdpi.comresearchgate.netnih.gov Research has focused on synthesizing novel compounds and testing their efficacy against various insect pests that cause significant economic losses to crops. nih.govresearchgate.net

One study involved the synthesis of 1,3,4-oxadiazole derivatives grafted on chitosan (B1678972) and polymethyl methacrylate, which were then tested against the cotton leafworm, Spodoptera littoralis. nih.gov Four of the chitosan-grafted compounds demonstrated good insecticidal activity against the fourth-instar larvae of this pest. nih.gov Another line of research focused on creating pyridylpyrazole‐4‐carboxamides that incorporate a 1,3,4‐oxadiazole ring. researchgate.net These compounds were evaluated for their activity against the diamondback moth (Plutella xylostella), a major pest of cruciferous crops. The results indicated that anthranilic diamides substituted with a 1,3,4-oxadiazole ring are effective insecticides. researchgate.net

Further studies have explored the activity of 1,3,4-oxadiazole-2-thione derivatives against sap-sucking pests. Alkyl derivatives of 5-(p-Aminophenyl)-1,3,4-oxadiazole-2-thione were tested against the apple aphid (Aphis pomi) and the rose aphid (Macrosiphum rosae). indexcopernicus.com Several compounds, including the 2-hexylthio, 2-octylthio, and 2-nonylthio derivatives, showed high biological effectiveness, causing mortality rates of up to 99.5% in the target aphid species. indexcopernicus.com

| Compound Series | Target Insect(s) | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives grafted on chitosan | Cotton leafworm (Spodoptera littoralis) | Four compounds showed good insecticidal activity against fourth-instar larvae. | nih.gov |

| Pyridylpyrazole‐4‐carboxamides with 1,3,4‐oxadiazole ring | Diamondback moth (Plutella xylostella) | Compound 8h6 showed 67% activity at a concentration of 100 µg/mL. | researchgate.net |

| Alkyl derivatives of 5-(p-Aminophenyl)-1,3,4-oxadiazole-2-thione | Apple aphid (Aphis pomi), Rose aphid (Macrosiphum rosae) | High biological effectiveness (up to 99.5% mortality) against tested aphid species. | indexcopernicus.com |

Advanced Applications in Materials Science

Exploration in Organic Light-Emitting Diode (OLED) Technology (based on related compounds)

Derivatives of 1,3,4-oxadiazole (B1194373) are extensively investigated as materials for Organic Light-Emitting Diodes (OLEDs), primarily due to the electron-deficient nature of the oxadiazole ring. nih.govdaneshyari.com This characteristic makes them excellent candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs), which are crucial for enhancing the efficiency and performance of OLED devices. acs.orgrsc.orgresearchgate.netossila.com

The primary role of an ETM in a multilayer OLED is to facilitate the transport of electrons from the cathode to the emissive layer while blocking the passage of holes from the anode, ensuring that electron-hole recombination occurs efficiently within the light-emitting zone. acs.orgcambridge.org Oxadiazole-based molecules and polymers are among the most widely studied ETMs. acs.org A classic example is 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), which was one of the first oxadiazole derivatives used as an ETM in a bilayer OLED. acs.org The incorporation of such ETMs leads to significant improvements in device brightness and efficiency. acs.org

Research has shown that the performance of these materials can be finely tuned through structural modifications. rsc.orgresearchgate.net For instance, creating complex molecules with multiple oxadiazole moieties, such as dendrimers or polymers, can improve thermal stability and film-forming properties. acs.orgrsc.org The synthesis of various small molecules and polymers containing the 1,3,4-oxadiazole moiety has been a focus of numerous research groups, leading to a library of materials with tailored optical and electronic properties for electroluminescent devices. rsc.orgresearchgate.net The development of these materials often involves metal-catalyzed cross-coupling reactions, which allows for the creation of complex molecular architectures required for functional materials. rsc.org

| Compound Name | Role in OLED | Key Properties/Performance Metrics |

| 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | Electron Transport Material (ETM) | Electron Affinity (EA): 2.16 eV; Ionization Potential (IP): 6.06 eV. acs.org |

| Oxadiazole Dendrimer (6a) | Electron Transport Material (ETM) | Achieved an External Quantum Efficiency (EQE) of 4% with a brightness of 19,000 cd/m² in a multilayer LED. acs.org |

| Pyrene–Oxadiazole Derivatives | Emitter and Electron Transporter | Used in various device configurations, demonstrating good current and power efficiencies. acs.org |

| Fluorinated 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) derivatives | Electron Transport Material (ETM) | Fluorination enhances electron affinity, which is advantageous for electron transport. researchgate.net |

Development as Fluorescent Probes and Materials

The inherent fluorescence and high quantum yields of 1,3,4-oxadiazole derivatives make them highly suitable for use as fluorescent probes and sensing materials. rsc.orgresearchgate.net These compounds exhibit strong fluorescence and excellent thermal and chemical stability, which are critical for various optoelectronic applications. nih.govresearchgate.net Their electron-acceptor characteristics and high photoluminescent quantum yield are often exploited in the design of fluorescent sensors. researchgate.net

A significant application is in the detection of metal ions. nih.govacs.orgrsc.orgnih.gov Researchers have designed oxadiazole-based sensors that exhibit a selective "OFF-ON" fluorescent response to specific cations. For example, a sensor incorporating the 2,5-diphenyl acs.orgrsc.orgacs.orgoxadiazole (PPD) moiety within a polyaza macrocycle was shown to be a highly selective and sensitive OFF-ON sensor for Zn(II) ions in aqueous solutions under physiological conditions. acs.orgacs.org The coordination of the Zn(II) ion prevents photo-induced electron transfer (PET), which otherwise quenches the fluorescence, resulting in a bright, visible light emission. acs.org Similarly, other derivatives have been synthesized to act as selective fluorescent chemosensors for Cu(II) and Ag(+) ions, where the interaction with the metal ion either enhances or quenches the fluorescence signal. nih.govrsc.orgnih.gov

The photophysical properties of these materials are highly dependent on their molecular structure and environment. rsc.orgnih.gov Altering the substitution position of functional groups on the terminal benzene (B151609) rings can significantly enhance intramolecular charge transfer (ICT) properties, leading to highly efficient fluorescence. rsc.org Furthermore, the self-assembly and aggregation behavior of these molecules in solution or in thin films can be controlled to produce either H- or J-aggregates, which have distinct photophysical properties. rsc.org

| Oxadiazole-Based Sensor | Target Analyte | Sensing Mechanism |

| Polyazamacrocycle with 2,5-diphenyl acs.orgrsc.orgacs.orgoxadiazole (PPD) moiety | Zn(II) | Coordination with Zn(II) prevents PET, leading to an "OFF-ON" fluorescence response. acs.orgacs.org |

| N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- acs.orgrsc.orgacs.orgoxadiazol-2-yl)glycine ethyl ester | Zn(II) | Exhibits prominent fluorescence enhancement specifically for Zn(II) in aqueous solution. rsc.org |

| Calix acs.orgcrown-based 1,3,4-oxadiazole | Cu(II) | Selective binding with Cu(II) quenches fluorescence through an electron transfer mechanism. nih.gov |

| Pyridine-based 1,3,4-oxadiazole derivative (OA1) | Ag(+) | Shows significant fluorescence enhancement ("turn-on") only for silver ions due to a PET process. nih.gov |

Research in Electronic Materials

The utility of 1,3,4-oxadiazole derivatives extends beyond OLEDs to the broader field of electronic materials. Their inherent electronic properties, such as high electron affinity and excellent charge injection and transport capabilities, make them valuable components in various optoelectronic devices. daneshyari.comresearchgate.net These properties stem from the electron-deficient nature of the oxadiazole ring. nih.gov

Compounds in this class are investigated for applications in organic photovoltaics and organic field-effect transistors (OFETs). researchgate.net The ability to tune their electronic and optical properties, such as ionization energy, electron affinity, and energy gaps, through the addition of electron-donating or -withdrawing substituents is a key area of research. daneshyari.com For example, a study on a related compound, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, revealed an optical band gap of approximately 3.84 eV, indicating semiconductor properties suitable for optoelectronic applications. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), play a crucial role in this research area. researchgate.netbohrium.com These theoretical calculations allow scientists to predict the electronic structure, optical absorption properties, and charge transport characteristics of new oxadiazole derivatives before their synthesis, accelerating the discovery of materials with desired properties. daneshyari.comresearchgate.netscilit.com Studies have shown how different substituents can modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for designing efficient charge-transporting layers in electronic devices. daneshyari.com

| Compound/Derivative Class | Key Electronic Property | Method of Study | Potential Application |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | Optical band gap (Eg) of ~3.84 eV | Experimental (UV spectra) and Theoretical (DFT) | Optoelectronic devices, nonlinear optics. researchgate.net |

| Pyrrole and Nitro substituted 1,3,4-oxadiazoles | Tunable ionization energy and electron affinity | Computational (DFT) | Optoelectronic devices. daneshyari.com |

| 2,5-Diaryl-1,3,4-oxadiazoles | Good electron carriers | Experimental and Theoretical | OLEDs, organic photovoltaics, OFETs. researchgate.net |

| Fluorinated 2,5-diphenyl-1,3,4-oxadiazole (PPD) | Enhanced electron affinity | Computational (DFT) | OLED electron transport layers. researchgate.net |

Other Emerging Material Science Applications for Oxadiazole Systems

The unique combination of thermal, chemical, and photophysical properties of the 1,3,4-oxadiazole system has led to its exploration in several other areas of materials science. nih.govnih.goveurekaselect.com

One emerging application is in the field of liquid crystals . The rigid, linear structure of certain 2,5-disubstituted-1,3,4-oxadiazole derivatives makes them suitable for forming liquid crystalline phases, which are essential for display technologies. nih.govresearchgate.net

Another area of interest is as corrosion inhibitors . eurekaselect.com The nitrogen and oxygen atoms in the oxadiazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion, a property that is valuable in industrial applications. eurekaselect.com

Furthermore, oxadiazole-based systems are being investigated for use in electrochromic materials . researchgate.net These are materials that change color in response to an electrical voltage, a property that can be used in smart windows, displays, and sensors. The stable electronic states and reversible redox behavior of some oxadiazole derivatives make them promising candidates for this technology. researchgate.net The versatility of the 1,3,4-oxadiazole core continues to drive research into new and innovative material science applications. rsc.orgontosight.ai

Future Directions and Research Outlook for 2 3 Bromophenyl 5 Ethyl 1,3,4 Oxadiazole

Development of Novel and Sustainable Synthetic Pathways

While classical methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles are well-established, future research will likely focus on the development of more sustainable and efficient synthetic routes to 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole. nih.govresearchgate.net Green chemistry principles are increasingly being integrated into synthetic organic chemistry, and their application to the synthesis of this target molecule is a promising area of exploration. researchgate.netnih.gov

Future research in this area could involve:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents. nih.gov

Catalyst-Based and Catalyst-Free Methods: The exploration of novel, environmentally benign catalysts or even catalyst-free conditions could enhance the sustainability of the synthesis. nih.gov

One-Pot Syntheses: Developing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel would improve efficiency and reduce waste.

Grinding Techniques: Solvent-free synthesis using grinding methods is an eco-friendly approach that could be adapted for the production of this oxadiazole derivative. researchgate.net

A comparative overview of potential sustainable synthetic methods is presented in Table 1.

| Synthesis Method | Potential Advantages | Key Research Focus |

| Microwave-Assisted | Rapid reaction times, higher yields, reduced solvent use | Optimization of reaction conditions (power, temperature, time) |

| Green Catalysis | Use of non-toxic and recyclable catalysts | Development of novel, efficient, and reusable catalysts |

| One-Pot Synthesis | Increased efficiency, reduced waste generation | Designing a streamlined, multi-step, single-vessel process |

| Mechanochemistry | Solvent-free, energy-efficient | Investigating the feasibility and scalability of grinding methods |

In-Depth Mechanistic Studies in Specific Biological Pathways

Preliminary studies on related 1,3,4-oxadiazole (B1194373) derivatives suggest a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govmdpi.com A crucial future direction is to conduct in-depth mechanistic studies to elucidate how this compound interacts with specific biological pathways.

Key areas for investigation include:

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory potential, or various kinases in cancer-related pathways. nih.govthesciencein.org

Cellular Signaling Pathway Analysis: Investigating the effect of the compound on key signaling pathways implicated in disease, such as the NF-κB pathway in inflammation or apoptosis pathways in cancer.

Proteomics and Metabolomics Studies: Utilizing these "omics" approaches to gain a comprehensive understanding of the cellular response to treatment with the compound, helping to identify its primary molecular targets. nih.gov

The hypothetical results of such mechanistic studies are outlined in Table 2.

| Biological Target/Pathway | Experimental Approach | Potential Finding |

| Cyclooxygenase (COX) Enzymes | In vitro enzyme inhibition assay | Selective inhibition of COX-2 over COX-1 |

| Apoptosis Induction | Caspase activity assays, Western blotting for apoptotic markers | Activation of caspase-3 and cleavage of PARP in cancer cells |

| NF-κB Signaling Pathway | Luciferase reporter assays, Western blotting for phosphorylated IκBα | Inhibition of TNF-α-induced NF-κB activation |

| Kinase Profiling | Kinase panel screening | Identification of specific kinase targets in cancer cell lines |

Rational Design and Optimization of Analogues through Computational Chemistry

Computational chemistry and in silico drug design are powerful tools for the rational design and optimization of bioactive molecules. rsc.orgresearchgate.net These approaches can be leveraged to design analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Future research in this domain will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of analogues with their biological activity, guiding the design of more potent compounds. nih.gov

Molecular Docking Simulations: Using molecular docking to predict the binding modes of the compound and its analogues within the active sites of identified biological targets. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the stability of the ligand-protein complexes and to understand the dynamic interactions that govern binding. nih.gov

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to identify candidates with favorable drug-like profiles. nih.gov

A summary of computational approaches and their potential outcomes is provided in Table 3.

| Computational Method | Objective | Expected Outcome |

| QSAR | Correlate structure with activity | Predictive models to guide the design of more potent analogues |

| Molecular Docking | Predict binding modes | Identification of key interactions with biological targets |

| Molecular Dynamics | Assess complex stability | Understanding of the dynamic nature of ligand-receptor binding |

| ADMET Prediction | Evaluate drug-like properties | Selection of candidates with favorable pharmacokinetic profiles |

Utilization as Chemical Probes for Biological Target Identification

The structure of this compound, particularly the presence of the bromine atom, makes it an attractive candidate for development into a chemical probe. Chemical probes are essential tools for identifying and validating novel drug targets.

Future research could focus on:

Synthesis of Photoaffinity Probes: The introduction of a photo-reactive group would allow for covalent cross-linking of the probe to its biological target upon photo-irradiation, facilitating target identification.

Development of Biotinylated or Fluorescently Labeled Probes: The attachment of a biotin (B1667282) tag or a fluorescent dye would enable the visualization and isolation of the target protein.

Affinity Chromatography: Using an immobilized version of the compound to capture its binding partners from cell lysates.

The design of chemical probes based on the this compound scaffold is detailed in Table 4.

| Probe Type | Modification | Application |

| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine) | Covalent labeling and identification of the target protein |

| Biotinylated Probe | Attachment of a biotin moiety | Affinity purification of the target protein using streptavidin beads |

| Fluorescent Probe | Conjugation with a fluorescent dye (e.g., fluorescein) | Visualization of the subcellular localization of the target |

Exploration of Multitargeting Strategies and Synergistic Effects

Given the complexity of many diseases, multitargeted therapies are gaining increasing attention. The 1,3,4-oxadiazole scaffold is a privileged structure that can be elaborated to interact with multiple biological targets. nih.govthesciencein.org

Future research in this area should explore:

Design of Hybrid Molecules: Combining the this compound core with other pharmacophores known to interact with different targets to create single molecules with multiple modes of action.

Synergistic Combination Studies: Investigating the potential synergistic effects of this compound when used in combination with existing drugs. nih.govnih.gov For example, it could be tested in combination with standard-of-care antibiotics against resistant bacterial strains. nih.gov

Polypharmacology Profiling: A comprehensive screening of the compound against a wide range of biological targets to identify potential off-target effects that could be therapeutically beneficial.

Potential multitargeting strategies and their rationales are summarized in Table 5.

| Strategy | Rationale | Potential Application |

| Hybrid Molecule Design | A single molecule designed to interact with multiple targets | Treatment of complex diseases like cancer or neurodegenerative disorders |

| Combination Therapy | Synergistic effects with existing drugs | Overcoming drug resistance in infectious diseases or cancer |

| Polypharmacology | Identifying beneficial off-target effects | Repurposing the compound for new therapeutic indications |

常见问题

Basic: What are the standard synthetic routes for preparing 2-(3-Bromophenyl)-5-ethyl-1,3,4-oxadiazole?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. A common approach involves reacting 3-bromophenyl-substituted hydrazides with acyl halides under acidic conditions. For example, in analogous oxadiazole syntheses, hydrazides are treated with phosphoryl chloride (POCl₃) and bromoacetyl bromide at elevated temperatures (90°C), followed by neutralization and purification via column chromatography . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry to minimize byproducts.

Advanced: How can reaction conditions be optimized to improve yield in oxadiazole synthesis?

Methodological Answer:

Yield optimization requires systematic variation of parameters:

- Temperature: Elevated temperatures (80–100°C) enhance cyclization but may increase side reactions.

- Catalyst: Acid catalysts (e.g., POCl₃) improve cyclization efficiency but require careful quenching to avoid decomposition.

- Solvent: Polar aprotic solvents (e.g., dichloromethane) favor solubility of intermediates.

- Purification: Gradient elution in column chromatography (e.g., CH₂Cl₂/MeOH) resolves impurities. For example, a 28% yield was reported for a related bromomethyl-oxadiazole derivative after iterative refinement .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Standard characterization includes:

- ¹H/¹³C NMR: Assign peaks to aromatic protons (δ 7.0–8.0 ppm) and aliphatic ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 2.4–2.8 ppm for CH₂) .

- IR Spectroscopy: Identify C=N stretches (~1600 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine.

Advanced: How can structural ambiguities in oxadiazole derivatives be resolved using X-ray crystallography?

Methodological Answer:

Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, in a related bromothiophene-oxadiazole compound, triclinic crystal packing (space group P1) revealed planar oxadiazole rings and dihedral angles between substituents, clarifying regioisomeric assignments . Data refinement (R factor <0.05) and thermal ellipsoid analysis ensure accuracy .

Basic: How do substituents (e.g., bromophenyl, ethyl) influence the electronic properties of oxadiazoles?

Methodological Answer:

- Bromophenyl: Electron-withdrawing effects lower HOMO energy (e.g., HOMO 6.2 eV in similar compounds), enhancing electron deficiency .

- Ethyl: Aliphatic groups increase hydrophobicity and steric bulk, affecting solubility and π-π stacking.

- Oxadiazole Core: The heterocycle contributes to planar rigidity, facilitating charge transport in materials science applications .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density functional theory (DFT) calculations model transition states and frontier molecular orbitals. For brominated aromatics, Mulliken charges on bromine predict susceptibility to nucleophilic substitution (e.g., Suzuki coupling). LUMO localization on the oxadiazole ring guides electrophilic attack sites .

Basic: What are the known biological targets of bromophenyl-oxadiazole derivatives?

Methodological Answer:

Bromophenyl-oxadiazoles exhibit activity against enzymes (e.g., kinases) and receptors (e.g., G-protein-coupled receptors). For example, 3-(4-bromophenyl)-1,2,4-oxadiazole derivatives modulate apoptosis pathways in cancer cells, likely via interaction with caspase activators . Screening assays (e.g., fluorescence polarization) identify binding affinities.

Advanced: How can contradictory bioactivity data for oxadiazole derivatives be reconciled?

Methodological Answer:

Contradictions arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

- Reproducibility Checks: Replicate experiments across multiple labs.

- Purity Validation: Use HPLC (≥95% purity) and LC-MS to exclude degradation products.

- Mechanistic Studies: Employ knock-out models or isotopic labeling to confirm target engagement .

Basic: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) monitors decomposition temperatures.

- Photostability: UV-Vis spectroscopy tracks degradation under light exposure.